molecular formula C22H18N4O5 B2833928 N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 952969-06-1

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2833928
CAS No.: 952969-06-1
M. Wt: 418.409
InChI Key: GNVMTNKJLYAVQG-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole core linked to an imidazo[1,2-b]pyridazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d][1,3]dioxole Core: This step involves the cyclization of catechol derivatives with dihalogenated compounds under basic conditions.

    Synthesis of the Imidazo[1,2-b]pyridazinyl Moiety: This can be achieved through the condensation of hydrazine derivatives with pyridine carboxylic acids, followed by cyclization.

    Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole core with the imidazo[1,2-b]pyridazinyl moiety using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, automated synthesis platforms, and continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazinyl moiety, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Dihydroimidazo[1,2-b]pyridazinyl derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has shown potential as a bioactive molecule. It is being investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

Medicine

In medicine, this compound is being explored as a potential therapeutic agent. Its structure suggests it could inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s imidazo[1,2-b]pyridazinyl moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the benzo[d][1,3]dioxole core can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide
  • N-(5-methoxy-2-nitrophenyl)benzo[d][1,3]dioxole-5-carboxamide
  • N-(2-methoxy-5-(pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Uniqueness

Compared to similar compounds, N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of both the methoxy and imidazo[1,2-b]pyridazinyl groups. These functional groups enhance its biological activity and chemical reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5/c1-28-17-5-3-13(16-11-26-20(23-16)7-8-21(25-26)29-2)9-15(17)24-22(27)14-4-6-18-19(10-14)31-12-30-18/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVMTNKJLYAVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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